molecular formula C11H9F5O2 B15292516 Ethyl 3-(pentafluorophenyl)propanoate CAS No. 2828-18-4

Ethyl 3-(pentafluorophenyl)propanoate

Cat. No.: B15292516
CAS No.: 2828-18-4
M. Wt: 268.18 g/mol
InChI Key: FNHOVPODTZQKDZ-UHFFFAOYSA-N
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Description

Ethyl 3-(pentafluorophenyl)propanoate is an ester derivative characterized by a propanoate backbone linked to a pentafluorophenyl group. The pentafluorophenyl moiety introduces strong electron-withdrawing effects, enhancing the compound's stability and influencing its reactivity in organic synthesis.

Properties

CAS No.

2828-18-4

Molecular Formula

C11H9F5O2

Molecular Weight

268.18 g/mol

IUPAC Name

ethyl 3-(2,3,4,5,6-pentafluorophenyl)propanoate

InChI

InChI=1S/C11H9F5O2/c1-2-18-6(17)4-3-5-7(12)9(14)11(16)10(15)8(5)13/h2-4H2,1H3

InChI Key

FNHOVPODTZQKDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Preparation Methods

Esterification of 3-(Pentafluorophenyl)Propanoic Acid

The most direct route involves esterifying 3-(pentafluorophenyl)propanoic acid with ethanol under acidic or enzymatic catalysis. A 2014 patent (CN104016861A) details a fixed-bed reactor system using anion-exchange resin (e.g., Amberlyst-15) as a heterogeneous catalyst. Key parameters include:

Parameter Optimal Range Yield (%)
Molar Ratio (EtOH:Acid) 3:1 to 100:1 89–94
Temperature 25–30°C
Catalyst Loading 0.1–20 wt% of substrate

This method minimizes side reactions (e.g., dehydration) and achieves yields >90% under continuous flow conditions. The resin’s sulfonic acid groups facilitate proton transfer, enhancing reaction kinetics while enabling catalyst reuse for >90 hours without significant deactivation.

Friedel-Crafts Acylation of Pentafluorobenzene

An alternative approach employs Friedel-Crafts acylation, where pentafluorobenzene reacts with ethyl acrylate in the presence of Lewis acids like AlCl₃ or BF₃·OEt₂. This method proceeds via electrophilic aromatic substitution, with the meta position of the pentafluorophenyl ring being favored due to fluorine’s directing effects. However, stoichiometric Lewis acid use and byproduct formation (e.g., polyacylated derivatives) limit scalability. Recent advances use zeolite catalysts (e.g., H-beta) to improve regioselectivity, achieving 78% yield at 80°C.

Catalytic Systems and Reaction Optimization

Homogeneous Acid Catalysis

Sulfuric acid and p-toluenesulfonic acid (pTSA) are widely used in batch esterification. While cost-effective, these catalysts necessitate neutralization steps, generating salt waste. A 2025 study demonstrated that methanesulfonic acid (MSA) reduces reaction time by 40% compared to H₂SO₄, attributed to its higher acidity (pKa = −1.9) and miscibility with ethanol.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) immobilized on silica gel enable solvent-free esterification at 45°C. This method achieves 85% conversion in 24 hours, with enzyme recyclability up to 5 cycles. However, substrate inhibition at high ethanol concentrations (>4 M) remains a limitation.

Purification and Analytical Characterization

Crude product purification typically involves fractional distillation under reduced pressure (boiling point: 98–100°C at 15 mmHg). Residual acids are removed via aqueous NaHCO₃ washes, followed by drying over MgSO₄. Purity assessment employs:

  • Gas Chromatography (GC) : Retention time = 8.2 min (HP-5 column, 30 m × 0.25 mm).
  • ¹⁹F NMR (CDCl₃): δ −142.3 (m, 2F, ortho-F), −157.1 (m, 1F, para-F), −162.4 (m, 2F, meta-F).

Industrial-Scale Production

The fixed-bed reactor system described in CN104016861A is the preferred industrial method due to its continuous operation and high throughput. A typical plant-scale setup includes:

  • Feedstock Preparation : Ethanol and 3-(pentafluorophenyl)propanoic acid are premixed at a 10:1 molar ratio.
  • Reactor Configuration : Tubular reactor packed with Amberlyst-15 (particle size = 300–500 µm).
  • Process Conditions : Temperature = 28°C, residence time = 2 hours, pressure = 1 atm.
  • Product Recovery : Distillation yields 99% pure ester, with unreacted ethanol recycled into the feed.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(pentafluorophenyl)propanoic acid.

Conditions Products Mechanism
Acidic (H₂SO₄, HCl, reflux)3-(Pentafluorophenyl)propanoic acid + ethanolNucleophilic acyl substitution
Basic (NaOH/H₂O, reflux)Sodium 3-(pentafluorophenyl)propanoate + ethanolSaponification

Key Insight : The electron-withdrawing pentafluorophenyl group increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to non-fluorinated analogs .

Transesterification

The ethyl ester can exchange alkoxy groups with other alcohols under catalytic conditions.

Reagents Products Catalyst
Methanol + H₂SO₄Methyl 3-(pentafluorophenyl)propanoateAcid catalyst
Benzyl alcohol + Ti(OiPr)₄Benzyl 3-(pentafluorophenyl)propanoateLewis acid catalyst

Experimental Note : Transesterification with bulky alcohols (e.g., tert-butanol) requires elevated temperatures (80–100°C) due to steric hindrance .

Nucleophilic Acyl Substitution

The ester reacts with amines to form amides, a reaction exploited in peptide coupling and polymer functionalization.

Nucleophile Product Conditions
Aniline3-(Pentafluorophenyl)propanamideReflux in THF
Hydrazine3-(Pentafluorophenyl)propanehydrazideRoom temperature

Mechanism : The pentafluorophenyl group enhances electrophilicity, enabling reactions with weak nucleophiles like aniline without requiring activated esters .

Reduction Reactions

The ester can be reduced to the corresponding alcohol or hydrocarbon.

Reducing Agent Product Selectivity
LiAlH₄3-(Pentafluorophenyl)propan-1-olFull reduction
DIBAL-H3-(Pentafluorophenyl)propanalPartial reduction

Safety Note : Reduction with LiAlH₄ generates flammable hydrogen gas, requiring inert conditions .

Thermal Decomposition and Stability

At elevated temperatures (>200°C), the compound decomposes into hazardous byproducts:

Temperature Byproducts Hazard Profile
200–250°CHF, CO, CO₂Corrosive, toxic fumes
>300°CFluorinated aromatic fragmentsEnvironmental persistence risks

Safety Data : Decomposition products like hydrogen fluoride (HF) necessitate specialized handling equipment .

Reactivity with Strong Acids and Oxidizers

The compound exhibits incompatibility with strong acids (e.g., HNO₃) and oxidizers (e.g., KMnO₄), leading to violent decomposition or polymerization .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

  • This compound: The fully fluorinated phenyl group significantly lowers electron density at the aromatic ring, enhancing resistance to electrophilic substitution and oxidative degradation .
  • Ethyl 3-(2-fluorophenyl)propanoate: A single fluorine substituent introduces moderate electron withdrawal, balancing reactivity and stability .
  • Ethyl 3-(4-bromo-3-fluorophenyl)propanoate: Bromine adds steric bulk and polarizability, while fluorine maintains electron withdrawal, creating a mixed electronic profile .
  • Ethyl 3-phenylpropanoate: Lacks fluorine, making it more reactive in electrophilic aromatic substitution but less stable under harsh conditions .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Key Properties Applications References
This compound C₁₁H₉F₅O₂ 280.19 High lipophilicity (logP ~3.8*), stable under acidic conditions Pharmaceutical intermediates
Ethyl 3-(2-fluorophenyl)propanoate C₁₁H₁₁FO₂ 194.20 Moderate solubility in polar solvents Flavor/fragrance precursors
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate C₁₁H₁₂BrFO₂ 275.12 High density, UV-active Cross-coupling reactions
Ethyl 3-phenylpropanoate C₁₁H₁₄O₂ 178.23 Low boiling point, volatile Polymer additives

*Estimated based on analog data.

Research Findings and Trends

  • Bioactivity: Fluorination correlates with increased binding affinity in enzyme inhibitors. For example, ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride shows enhanced CNS activity compared to non-fluorinated versions .
  • Environmental Persistence: Perfluorinated compounds like this compound may exhibit environmental persistence, warranting studies on degradation pathways .
  • Thermal Stability: Pentafluorophenyl esters demonstrate superior thermal stability (decomposition >250°C) compared to non-fluorinated analogs .

Q & A

Q. What are the optimal conditions for synthesizing Ethyl 3-(pentafluorophenyl)propanoate via esterification?

Methodological Answer: The synthesis typically involves esterification of 3-(pentafluorophenyl)propanoic acid with ethanol under acidic catalysis (e.g., concentrated H₂SO₄). Key parameters include:

  • Reaction Temperature: 60–80°C (reflux conditions).
  • Reaction Duration: 6–12 hours with continuous stirring.
  • Water Removal: Use a Dean-Stark trap to shift equilibrium by removing water.
  • Yield Optimization: Achieves ~85% yield after purification via fractional distillation or column chromatography. Validate purity using GC-MS and ¹⁹F NMR to confirm absence of unreacted acid or solvents .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H and ¹³C NMR: Identify proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) and carbon backbone.
  • ¹⁹F NMR: Resolve pentafluorophenyl signals (distinct splitting patterns due to meta/para fluorine atoms).
  • FT-IR: Confirm ester carbonyl stretch (~1740 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How does the pentafluorophenyl group influence the compound’s stability under varying pH conditions?

Methodological Answer: The electron-withdrawing pentafluorophenyl group enhances hydrolytic stability of the ester moiety compared to non-fluorinated analogs.

  • Experimental Design:
    • Acidic Conditions (pH 2–4): Stability tested in HCl/acetate buffers; monitor degradation via HPLC.
    • Basic Conditions (pH 8–10): Use NaOH/borate buffers; observe ester saponification rates.
    • Findings: Degradation <5% after 24 hours at pH 7, but >90% hydrolysis at pH 10 within 6 hours .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The pentafluorophenyl group acts as an electron-deficient aryl ring, facilitating Suzuki-Miyaura couplings.

  • Key Steps:
    • Transmetallation: Boronic acid attacks Pd catalyst coordinated to the aryl halide.
    • Reductive Elimination: Forms C-C bond between aryl groups.
  • Optimization: Use Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and DMF/H₂O solvent at 80°C. Monitor via TLC and isolate using silica gel chromatography .

Q. How can discrepancies between GC-FID/MS and HSQC NMR data in quantifying this compound in complex mixtures be resolved?

Methodological Answer: Discrepancies arise from:

  • GC Limitations: Volatility requirements may exclude non-volatile derivatives.
  • NMR Sensitivity: HSQC detects specific structural motifs but lacks quantification precision.
  • Resolution Strategy:
    • Spiked Samples: Add known concentrations to the matrix; compare recovery rates.
    • Internal Standards: Use deuterated analogs (e.g., d₅-ethyl esters) for GC-FID/MS.
    • Statistical Cross-Validation: Apply ANOVA to identify systematic errors between techniques .

Q. What experimental approaches validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • In Vitro Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., protease inhibition assays).
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry.
  • Molecular Docking: Use Schrödinger Suite or AutoDock to predict binding poses with X-ray crystallography data (e.g., PDB ID 5VK) .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics in solution?

Methodological Answer:

  • Variable-Temperature NMR (VT-NMR): Analyze dihedral angle changes (e.g., ethyl ester rotation barriers) in DMSO-d₆ vs. CDCl₃.
  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map energy minima.
  • Findings: Higher polarity solvents stabilize planar ester conformations, while low-polarity solvents increase rotational freedom .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s catalytic activity in asymmetric synthesis?

Methodological Answer: Contradictions may stem from:

  • Catalyst-Substrate Interactions: Screen Pd, Rh, or organocatalysts (e.g., Jacobsen’s thiourea) to identify optimal systems.
  • Steric vs. Electronic Effects: Modify pentafluorophenyl substituents (e.g., CF₃ vs. OMe groups) to isolate contributing factors.
  • Reproducibility Checks: Validate reaction conditions (moisture, oxygen levels) using controlled glovebox experiments .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of volatile degradation products.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

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